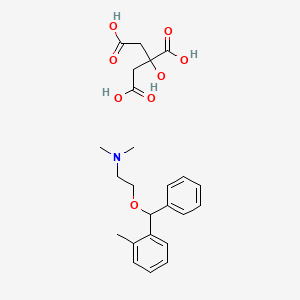

Citrate d'orphénadrine

Vue d'ensemble

Description

Orphenadrine citrate is a centrally acting skeletal muscle relaxant. It is commonly used to alleviate discomfort associated with acute, painful musculoskeletal conditions. The compound is often administered in combination with other medications such as aspirin and caffeine to enhance its therapeutic effects .

Applications De Recherche Scientifique

Orphenadrine citrate has a wide range of scientific research applications:

Safety and Hazards

Orphenadrine Citrate may cause serious side effects. You should not take orphenadrine if you have urination problems, an enlarged prostate, glaucoma, a stomach ulcer or blockage in your digestive tract, trouble swallowing, or myasthenia gravis . Common side effects may include dizziness, drowsiness, weakness, nausea, vomiting, dry mouth, or constipation .

Orientations Futures

Orphenadrine Citrate is usually taken two times per day, once in the morning and once in the evening . It may be habit-forming and should not be shared with another person, especially someone with a history of drug abuse or addiction . It is not approved for use by anyone younger than 18 years old .

Mécanisme D'action

Orphenadrine citrate exerts its effects by blocking cholinergic receptors, thereby interfering with the transmission of nerve impulses from the spinal cord to the muscles. This action helps to alleviate muscle spasms and pain. The compound also possesses anticholinergic properties, which contribute to its therapeutic effects .

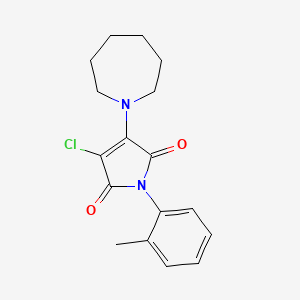

Similar Compounds:

Cyclobenzaprine: Another muscle relaxant used to treat muscle spasms.

Tizanidine: A muscle relaxant that works by inhibiting motor neurons.

Uniqueness of Orphenadrine Citrate: Orphenadrine citrate is unique due to its combination of muscle relaxant and anticholinergic properties. This dual action makes it particularly effective in treating musculoskeletal pain and discomfort .

Analyse Biochimique

Biochemical Properties

Orphenadrine citrate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It acts as a muscarinic receptor antagonist and an H1 histamine receptor antagonist. Additionally, it inhibits the noradrenergic transporter and blocks the NMDA receptor ion channel . These interactions contribute to its muscle relaxant and analgesic properties.

Cellular Effects

Orphenadrine citrate influences various types of cells and cellular processes. It acts in the central nervous system to produce muscle relaxant effects and has anticholinergic actions that are beneficial in Parkinson’s disease . The compound affects cell signaling pathways, gene expression, and cellular metabolism by interacting with muscarinic and histamine receptors, as well as the NMDA receptor ion channel .

Molecular Mechanism

The molecular mechanism of orphenadrine citrate involves its action as a muscarinic antagonist and H1 histamine receptor antagonist. It inhibits the noradrenergic transporter and blocks the NMDA receptor ion channel . These interactions result in muscle relaxation and analgesic effects. The compound’s anticholinergic actions also contribute to its therapeutic effects in Parkinson’s disease .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of orphenadrine citrate change over time. The compound has been reported to have a high risk of toxicity in overdose situations, with rapid onset of toxic effects on several organ systems . Long-term use of orphenadrine citrate requires periodic monitoring of blood, urine, and liver function values due to potential adverse effects .

Dosage Effects in Animal Models

The effects of orphenadrine citrate vary with different dosages in animal models. Higher dosages are associated with increased risk of adverse effects, including confusion, anxiety, and tremors . The compound’s safety in continuous long-term therapy has not been established, and its use should be monitored closely .

Metabolic Pathways

Orphenadrine citrate undergoes rapid and extensive biotransformation, with only 8% of the administered dose excreted unchanged . The compound is metabolized in the liver, and its metabolites are excreted primarily in the urine . The metabolic pathways involve interactions with various enzymes, contributing to its pharmacokinetic properties.

Transport and Distribution

Orphenadrine citrate is transported and distributed within cells and tissues through its interaction with transporters and binding proteins. The compound has a high protein binding rate of 95% and is extensively metabolized in the liver . Its distribution within the body is influenced by its interactions with cellular transport mechanisms.

Subcellular Localization

The subcellular localization of orphenadrine citrate involves its targeting to specific compartments or organelles within the cell. The compound’s activity and function are influenced by its localization, which is directed by targeting signals and post-translational modifications . These factors contribute to its therapeutic effects and potential side effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Orphenadrine citrate is synthesized through a series of chemical reactions involving the condensation of 2-methylbenzhydryl chloride with dimethylaminoethanol, followed by the formation of the citrate salt. The reaction conditions typically involve the use of solvents such as toluene and catalysts to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of orphenadrine citrate involves large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, with stringent quality control measures to ensure the consistency of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Orphenadrine citrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert orphenadrine citrate into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Propriétés

IUPAC Name |

N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO.C6H8O7/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-12,18H,13-14H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMNTDFSPSQXJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

83-98-7 (Parent) | |

| Record name | Orphenadrine citrate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004682364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8044678 | |

| Record name | Orphenadrine dihydrogen citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>69.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11532864 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

4682-36-4, 4724-58-7 | |

| Record name | Orphenadrine citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4682-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanamine, N,N-dimethyl-2-[(2-methylphenyl)phenylmethoxy]-, 2-hydroxy-1,2,3-propanetricarboxylate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4724-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orphenadrine citrate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004682364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orphenadrine citrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Orphenadrine dihydrogen citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORPHENADRINE CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0A40N8I4S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,6,6-Trimethyl-2,7-dioxabicyclo[3.2.2]nonan-3-one](/img/structure/B1201964.png)

![N-[3-(trifluoromethyl)phenyl]-4-quinazolinamine](/img/structure/B1201970.png)

![1-(3-Pyridinylmethyl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B1201974.png)